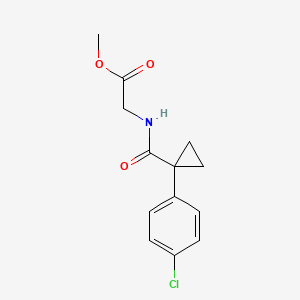
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is an organic compound with the molecular formula C13H14ClNO3 It is a derivative of cyclopropane, featuring a chlorophenyl group and a glycinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarboxylic acid, followed by esterification with methanol and glycine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
- 1-methyl-1-(1-methylethyl)-cyclopropane
Uniqueness
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a glycinate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14ClNO3 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
methyl 2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]acetate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-11(16)8-15-12(17)13(6-7-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H,15,17) |
InChI Key |
PUHZBEUUCZRHRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















